Stereoisomer Purity Requirements in Scalable Synthesis of the Orexin Antagonist YZJ-1139
In the original synthesis of YZJ-1139, the presence of undesired stereoisomers of the nortropane intermediate forced purification by chromatography, which delivered highly pure intermediates but with a relatively low overall yield. The optimized route incorporated intermediate 13 bearing (R)-α-phenethyl to enable selective crystallization of the desired (1S,2R,5S)-configured hydrochloride salt, confirmed by single-crystal X-ray diffraction. Subsequent transfer hydrogenation removed the protecting group to afford enantiomerically pure intermediate 3 (the 2-amino nortropane core) as the d-tartrate salt, eliminating the need for chromatographic separation of stereoisomers and significantly increasing the overall process yield [1]. This demonstrates that procurement of the pre-resolved (1S,2R,5S) stereoisomer directly avoids the yield penalty and purification burden associated with stereoisomer mixtures.
| Evidence Dimension | Process yield and purification requirement for stereochemically pure vs. mixed nortropane intermediates |
|---|---|
| Target Compound Data | Enantiomerically pure (1S,2R,5S)-2-amino nortropane intermediate obtained via crystallization of diastereomeric salt; single-crystal X-ray confirmation; chromatography eliminated |
| Comparator Or Baseline | Original process: stereoisomer mixture requiring chromatographic separation to achieve acceptable purity; lower overall yield (exact yield not disclosed, described as 'relatively low') |
| Quantified Difference | Significant yield increase reported for the optimized stereocontrolled route (exact fold-increase not numerically specified in abstract, but described as 'significantly increased'); elimination of chromatography step |
| Conditions | Kilogram-scale process development; Robinson–Schöpf reaction; (R)-α-phenethyl resolving agent; transfer hydrogenation deprotection |
Why This Matters
For procuring a building block intended for scale-up, starting with the resolved (1S,2R,5S) isomer directly avoids the substantial yield loss and additional purification unit operations required when a stereoisomer mixture is purchased, directly impacting cost-of-goods and process robustness.
- [1] Zeng, Z.; Zhang, J.; Jia, M.; Wu, B.; Cai, X.; Zhang, X.; Feng, Y.; Ma, Y.; Gao, Q.; Fei, Z. Development of a Scalable Route with Efficient Stereoisomer Control to YZJ-1139, an Orexin Receptor Antagonist. Org. Process Res. Dev. 2022, 26 (4), 1171–1180. DOI: 10.1021/acs.oprd.1c00457. View Source
